An In-depth Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-chloro-N-(2-ethylhexyl)benzamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-chloro-N-(2-ethylhexyl)benzamide. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from structurally analogous compounds to offer a robust resource for researchers, scientists, and professionals in drug development. We present a detailed, field-proven protocol for its synthesis and characterization, and explore its potential as a therapeutic agent based on the established bioactivities of related N-substituted benzamides.
Introduction
Benzamides are a cornerstone of medicinal chemistry, with their structural motif present in a wide array of pharmacologically active compounds. The amide linkage provides a stable, planar structure capable of participating in hydrogen bonding, a key interaction in many biological systems. The aromatic ring and its substituents, along with the nature of the N-substituent, can be systematically modified to modulate a compound's physicochemical properties and biological activity.
This guide focuses on a specific, less-explored derivative: 3-chloro-N-(2-ethylhexyl)benzamide. The presence of a chlorine atom on the benzoyl ring and a branched alkyl chain on the amide nitrogen suggests a molecule with distinct lipophilicity and potential for specific biological interactions. The chloro-substituent is known to influence the electronic properties of the aromatic ring and can be a key feature for enhancing the potency of bioactive molecules.[1] The 2-ethylhexyl group, a bulky and lipophilic moiety, is expected to significantly impact the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in biological targets.
Chemical Structure and Properties
The foundational identity of 3-chloro-N-(2-ethylhexyl)benzamide is well-established. The core structure consists of a benzamide scaffold with a chlorine atom at the meta-position of the phenyl ring and a 2-ethylhexyl group attached to the amide nitrogen.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂ClNO | NIST |
| Molecular Weight | 267.79 g/mol | NIST |
| IUPAC Name | 3-chloro-N-(2-ethylhexyl)benzamide | NIST |
| CAS Number | Not available | |
| Predicted Melting Point | Data not available | |
| Predicted Boiling Point | Data not available | |
| Predicted Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol) | Inferred from structure |
| Physical State | Expected to be a solid or viscous oil at room temperature | Inferred from structure |
Note: Some properties are predicted based on the chemical structure and data for analogous compounds. Experimental validation is required for precise characterization.
Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide
The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[2] This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme
Caption: Synthesis of 3-chloro-N-(2-ethylhexyl)benzamide.
Experimental Protocol
This protocol is a robust, general procedure that can be adapted for small to medium-scale synthesis.
Materials and Reagents:
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3-Chlorobenzoyl chloride (1.0 eq)
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2-Ethylhexylamine (1.05 eq)
-
Triethylamine (1.1 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylhexylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
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Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Characterization
The identity and purity of the synthesized 3-chloro-N-(2-ethylhexyl)benzamide should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic and alkyl protons and carbons, and their respective chemical environments.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the structure.
Potential Biological Activity and Applications
While no specific biological data exists for 3-chloro-N-(2-ethylhexyl)benzamide, the broader class of N-substituted benzamides exhibits a wide range of pharmacological activities.[3] The presence of the chloro-substituent and the N-alkyl group allows for informed speculation on its potential therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of chloro-substituted benzamides. For instance, 3-chloro-N-phenylbenzamide has been shown to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM.[4] The proposed mechanism for some benzamide derivatives involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cell proliferation and survival in many cancers.[4] It is plausible that 3-chloro-N-(2-ethylhexyl)benzamide could exhibit similar cytotoxic effects.
Antimicrobial Activity
N-substituted benzamides are also known for their antimicrobial properties.[3][5] The lipophilicity of the N-alkyl chain can play a crucial role in the compound's ability to penetrate the bacterial cell wall.[6] The chloro-substituent can also contribute to the antimicrobial effect. Therefore, 3-chloro-N-(2-ethylhexyl)benzamide warrants investigation as a potential antibacterial or antifungal agent.
| Analogous Compound | Biological Activity | Reported Potency | Reference |
| 3-Chloro-N-phenylbenzamide | Anticancer (cervical cancer) | IC₅₀ = 22.4 µM | [4] |
| N-alkyl nitrobenzamides | Antimycobacterial | MICs in the low µg/mL range | [6] |
| N-arylcinnamamides | Antibacterial (Staphylococcus aureus) | MICs in the low µM range | [7] |
Proposed Mechanism of Action: NF-κB Pathway Inhibition
A potential mechanism of action for the anticancer activity of chloro-substituted benzamides is the inhibition of the NF-κB signaling pathway. This pathway is constitutively active in many cancers and promotes cell survival and proliferation.
Caption: Proposed inhibition of the NF-κB pathway.
Conclusion
3-chloro-N-(2-ethylhexyl)benzamide is a molecule with a well-defined chemical structure but limited reported experimental data. Based on established synthetic methodologies and the known biological activities of structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. The presence of the 3-chloro and N-(2-ethylhexyl) substituents suggests that this compound is a promising candidate for screening in anticancer and antimicrobial assays. Further research is warranted to experimentally determine its physicochemical properties and to fully elucidate its pharmacological profile.
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